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Compound of Interest
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Cat. No.: B1674714 Get Quote

Welcome to the technical support center for researchers utilizing Lercanidipine in patch clamp

electrophysiology experiments. This resource provides troubleshooting guidance and answers

to frequently asked questions to help you navigate potential challenges and ensure the

acquisition of high-quality data.

Frequently Asked Questions (FAQs)
Q1: What are the primary targets of Lercanidipine in electrophysiological studies?

Lercanidipine is a dihydropyridine derivative that acts as a potent and selective blocker of L-

type calcium channels (CaV1.2).[1][2] It exhibits high affinity for these channels, leading to their

inhibition and a subsequent reduction in calcium influx.[1] Studies have also shown that

Lercanidipine can affect T-type calcium channels (CaV3.x), though its primary activity is on the

L-type.[3]

Q2: What is a common artifact to be aware of when recording L-type calcium currents?

A prevalent artifact in whole-cell recordings of L-type calcium currents is "rundown."[4][5] This

phenomenon is characterized by a gradual decrease in current amplitude over the course of an

experiment, even with consistent application of the same voltage protocol.[4] Rundown can be

particularly pronounced for L-type calcium channels and is thought to be caused by factors

such as the washout of essential intracellular components and calcium-dependent inactivation.

[4][5]
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Q3: How does the lipophilicity of Lercanidipine affect patch clamp experiments?

Lercanidipine is a highly lipophilic compound.[2] This property can influence patch clamp

recordings in several ways. It may lead to slower wash-in and wash-out times as the drug

partitions into and out of the cell membrane. This can also potentially affect the stability of the

gigaseal over long recording periods. Careful consideration of perfusion times is necessary to

ensure the drug has reached a steady-state effect.

Q4: What solvent should I use to dissolve Lercanidipine, and what are the potential artifacts?

Lercanidipine is often dissolved in organic solvents like dimethyl sulfoxide (DMSO) before

being diluted to the final concentration in the external solution.[3][6] It is crucial to keep the final

concentration of the solvent as low as possible (ideally ≤0.1%) to avoid solvent-induced

artifacts.[3][6] High concentrations of DMSO can alter membrane properties, affect ion channel

gating, and induce changes in cell morphology.[6] Always run a vehicle control with the same

final concentration of the solvent to account for any potential effects.
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Problem / Observation Potential Cause Suggested Solution

Unstable Gigaseal or Loss of

Seal

1. Lipophilic nature of

Lercanidipine: The drug may

be partitioning into the

membrane under the pipette

tip, destabilizing the seal.[2] 2.

Mechanical Instability: Drift in

the micromanipulator or

vibrations. 3. Poor Cell Health:

Unhealthy or stressed cells are

more prone to seal instability.

1. Optimize Seal Formation:

Ensure a high-resistance (>2

GΩ) seal before drug

application. Consider using a

lower concentration of

Lercanidipine if the problem

persists. 2. Minimize

Mechanical Stress: Ensure the

perfusion system is not

causing excessive flow or

turbulence around the patched

cell. Check for any drift in the

setup. 3. Use Healthy Cells:

Only use cells with a smooth,

clean appearance.

Gradual Decrease in Calcium

Current Amplitude (Rundown)

1. Washout of Intracellular

Components: Dialysis of the

cell with the pipette solution

can lead to the loss of

essential molecules for

channel function (e.g., ATP,

Mg2+).[4][5] 2. Calcium-

Dependent Inactivation:

Accumulation of intracellular

calcium can lead to the

inactivation of calcium

channels.[4]

1. Modify Pipette Solution:

Include ATP (2-5 mM) and

Mg2+ (2-5 mM) in the internal

solution to support channel

phosphorylation. 2. Use

Perforated Patch: This

technique keeps the cytoplasm

intact, preventing washout of

larger molecules. 3. Reduce

Intracellular Calcium: Include a

calcium chelator like EGTA (5-

10 mM) or BAPTA in the

internal solution.

Slow Onset or Washout of

Drug Effect

1. High Lipophilicity of

Lercanidipine: The drug takes

time to partition into and out of

the lipid membrane to reach its

binding site on the channel.[2]

2. Inadequate Perfusion: The

solution exchange around the

1. Allow Sufficient Time: Be

patient and allow for longer

application and washout

periods than you might for

more hydrophilic drugs.

Monitor the effect over time to

ensure a steady state is
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cell may be incomplete or too

slow.

reached. 2. Optimize Perfusion

System: Ensure your perfusion

system allows for rapid and

complete exchange of the

solution around the cell.

Inconsistent or Noisy

Recordings

1. Solvent Effects: The vehicle

(e.g., DMSO) may be affecting

the membrane or other

channels at the concentration

used.[3][6] 2. Electrical Noise:

Improper grounding or other

sources of electrical

interference in the setup.

1. Run Vehicle Controls:

Always test the effect of the

solvent alone at the final

concentration. 2. Minimize

Solvent Concentration: Use

the lowest possible

concentration of the solvent. 3.

Check Grounding: Ensure all

components of the patch

clamp rig are properly

grounded.

Unexpected Changes in Other

Currents

1. Off-Target Effects: While

Lercanidipine is selective for L-

type calcium channels, at

higher concentrations, it may

have effects on other ion

channels.[3]

1. Use Appropriate

Concentrations: Use

concentrations of

Lercanidipine that are known

to be selective for L-type

calcium channels (typically in

the nanomolar to low

micromolar range). 2. Isolate

Currents: Use specific blockers

for other channels to isolate

the current of interest.

Experimental Protocols
Standard Whole-Cell Voltage-Clamp Protocol for
Assessing L-type Calcium Channel Block by
Lercanidipine
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Cell Preparation: Culture cells expressing L-type calcium channels (e.g., HEK293 cells stably

expressing CaV1.2, or primary cardiomyocytes) on glass coverslips.

Solutions:

External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 HEPES, 10

Glucose (pH adjusted to 7.4 with TEA-OH).

Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH adjusted to 7.2

with CsOH).

Recording:

Obtain a high-resistance (>2 GΩ) gigaseal in the whole-cell configuration.

Hold the cell at a holding potential of -80 mV to ensure channels are in a resting state.

Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV

increments for 200 ms) to elicit L-type calcium currents.

Establish a stable baseline recording for at least 5 minutes.

Drug Application:

Prepare stock solutions of Lercanidipine in DMSO. Dilute to the final desired

concentrations in the external solution immediately before use, ensuring the final DMSO

concentration is ≤0.1%.

Perfuse the cell with the Lercanidipine-containing external solution.

Allow sufficient time for the drug effect to reach a steady state (this may be several

minutes due to its lipophilicity).

Record currents using the same voltage protocol as in the baseline condition.

Washout:

Perfuse the cell with the control external solution to wash out the drug.
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Monitor for reversal of the blocking effect.

Visualizations

Lercanidipine

L-type Calcium Channel
(CaV1.2)

Ca²⁺ Influx

Mediates

Cellular Response
(e.g., Contraction)

Click to download full resolution via product page

Caption: Mechanism of Lercanidipine action on L-type calcium channels.
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Troubleshooting Steps
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with Lercanidipine
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Caption: Troubleshooting workflow for Lercanidipine patch clamp experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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